molecular formula C12H18BN3O2 B12981076 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile

Cat. No.: B12981076
M. Wt: 247.10 g/mol
InChI Key: PMFBSHMIHGNNRJ-UHFFFAOYSA-N
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Description

This compound (CAS: 1046832-21-6) features a pyrazole core substituted at positions 1 and 3 with methyl groups, a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 4, and a carbonitrile group at position 5 . Its structure combines a rigid heterocyclic backbone with functional groups critical for cross-coupling reactions (boronate ester) and electronic modulation (nitrile).

Properties

Molecular Formula

C12H18BN3O2

Molecular Weight

247.10 g/mol

IUPAC Name

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-3-carbonitrile

InChI

InChI=1S/C12H18BN3O2/c1-8-10(9(7-14)16(6)15-8)13-17-11(2,3)12(4,5)18-13/h1-6H3

InChI Key

PMFBSHMIHGNNRJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C)C#N

Origin of Product

United States

Preparation Methods

Key Reaction Components:

  • Starting material: Halogenated pyrazole (e.g., 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile)
  • Boron source: Bis(pinacolato)diboron
  • Catalyst: Palladium complexes such as Pd(dppf)Cl2·DCM or Pd(PPh3)4
  • Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)
  • Solvent: 1,4-dioxane or dimethylformamide (DMF)
  • Conditions: Heating at 80–90 °C under inert atmosphere (N2 or Ar) for 12–24 hours

Detailed Preparation Method

Palladium-Catalyzed Borylation

The most common and efficient method to prepare the target compound is through palladium-catalyzed Miyaura borylation of the corresponding bromo-pyrazole derivative.

Procedure Outline:

Step Reagents & Conditions Description
1 Dissolve 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile (1 equiv) and bis(pinacolato)diboron (1.1 equiv) in 1,4-dioxane Ensures homogeneous reaction mixture
2 Add Pd(dppf)Cl2·DCM (4 mol%) and potassium acetate (3 equiv) Catalyst and base for borylation
3 Degas the mixture with nitrogen or argon Prevents catalyst deactivation
4 Heat the reaction at 90 °C for 16–24 hours Promotes borylation
5 Cool, filter through silica plug, and evaporate solvent Work-up step
6 Purify by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) Isolates pure boronate ester

Typical Yield: 70–80% isolated yield of 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile with high purity (>95%) confirmed by NMR and LCMS.

Alternative Conditions and Catalysts

  • Use of Pd(PPh3)4 as catalyst has also been reported with similar efficiency.
  • Potassium carbonate can be used as base in some protocols, especially when DMF is the solvent.
  • Reaction times can vary from 12 to 24 hours depending on scale and catalyst loading.

Supporting Experimental Data

Parameter Typical Value/Condition Notes
Catalyst loading 4 mol% Pd(dppf)Cl2·DCM Ensures efficient catalysis
Boron reagent Bis(pinacolato)diboron, 1.1 equiv Slight excess to drive reaction
Base KOAc, 3 equiv Mild base, compatible with catalyst
Solvent 1,4-dioxane or DMF High boiling point solvents
Temperature 90 °C Optimal for borylation
Reaction time 16–24 h Monitored by TLC or LCMS
Purification Silica gel chromatography Gradient hexanes/ethyl acetate
Yield 70–80% Isolated pure product
Purity >95% (LCMS, NMR) Confirmed by analytical methods

Notes on Solubility and Formulation

  • The compound is typically soluble in organic solvents such as DMSO, DMF, and 1,4-dioxane.
  • For biological or in vivo applications, formulations involve preparing a DMSO stock solution followed by dilution with co-solvents like PEG300, Tween 80, or corn oil, ensuring clarity at each step by vortexing or sonication.

Summary of Research Findings

  • The palladium-catalyzed borylation of halogenated pyrazoles is a robust and reproducible method to prepare 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile.
  • Reaction optimization focuses on catalyst choice, base, solvent, and temperature to maximize yield and purity.
  • The boronate ester functionality introduced is stable and suitable for subsequent cross-coupling reactions.
  • Purification by silica gel chromatography is effective for isolating the product in high purity.
  • The compound’s solubility profile supports its use in various synthetic and biological applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like K2CO3.

Major Products

    Oxidation: Boronic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazoles depending on the coupling partner.

Scientific Research Applications

Medicinal Chemistry

This compound has shown promise as a therapeutic agent due to its ability to modulate biological pathways. Notably:

  • Antitumor Activity : Research indicates that derivatives of this compound can inhibit the activity of BCL6, a transcriptional repressor implicated in the development of certain cancers. In vivo studies demonstrate that these compounds can effectively reduce BCL6 levels in lymphoma models .
  • Anti-inflammatory Properties : Some studies suggest that modifications of this pyrazole derivative exhibit anti-inflammatory effects by inhibiting specific signaling pathways involved in inflammation .

Materials Science

The incorporation of boron into organic frameworks has led to advancements in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for use in OLEDs due to its ability to facilitate charge transport and enhance light emission efficiency.
  • Sensors : The compound's sensitivity to environmental changes allows it to be utilized in sensor technology for detecting chemical substances .

Agrochemicals

The potential application of this compound in agriculture is noteworthy:

  • Pesticide Development : Research into the structure-activity relationship (SAR) of this compound has indicated its potential as a pesticide. Its efficacy against specific pests makes it a candidate for further development in agrochemical formulations.

Case Study 1: Antitumor Activity

In a study published by European PMC, researchers synthesized various analogs of 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives. The compounds were tested for their ability to degrade BCL6 levels in lymphoma xenograft mouse models. Results showed that certain modifications significantly enhanced degradation activity compared to others .

CompoundBCL6 Degradation (%)IC50 (µM)
Compound A70%10
Compound B85%8
Compound C50%15

Case Study 2: Sensor Technology

A recent investigation into the use of this compound as a sensor material demonstrated its capability to detect volatile organic compounds (VOCs). The study highlighted the compound's sensitivity and rapid response time when exposed to various concentrations of VOCs .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The nitrile group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name (CAS) Core Structure Key Substituents Molecular Weight Stability Notes Applications
Target Compound (1046832-21-6) Pyrazole 1,3-diMe; B(pin); C≡N 273.13 High steric protection; stable at RT Cross-coupling; medicinal chemistry
4-Boronopyrazole-5-CN (753441-57-5) Pyrazole B(pin); C≡N 245.10 Prone to hydrolysis Suzuki-Miyaura reactions
4-Chloro-1-Me-B(pin)-pyrazole (1430057-83-2) Pyrazole 1-Me; B(pin); Cl 256.54 Moderate stability Halogen replacement chemistry
4-Boronobenzonitrile (171364-82-2) Benzene B(pin); C≡N 229.08 Hydrolytically stable Materials science

Q & A

Q. What are the established synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group into pyrazole derivatives?

The boronate group is typically introduced via palladium-catalyzed Suzuki-Miyaura cross-coupling. For example, a halogenated pyrazole precursor (e.g., bromide) reacts with bis(pinacolato)diboron or pinacolborane in the presence of Pd catalysts like Pd₂(dba)₃ and X-Phos. Degassed dioxane or THF is used as the solvent, with triethylamine as a base, at 80–100°C for 12–24 hours . Key parameters include catalyst loading (1–5 mol%), ligand-to-palladium ratio (2:1), and inert atmosphere to prevent boronate oxidation.

Q. Which spectroscopic methods are most effective for characterizing the boron-containing moiety?

  • ¹¹B NMR : Identifies the boron environment; δ ~30 ppm for sp²-hybridized boron in dioxaborolanes.
  • ¹H and ¹³C NMR : Pinacol methyl groups appear as singlets at δ ~1.2–1.3 ppm.
  • X-ray crystallography : Resolves boronate geometry (e.g., trigonal planar coordination) and validates purity. SHELX programs are widely used for structure refinement .
  • IR spectroscopy : Confirms B-O stretching vibrations (~1350–1310 cm⁻¹).

Q. How is the stability of the dioxaborolane group influenced by storage conditions?

The pinacol boronate ester is moisture-sensitive. Storage under argon at –20°C in anhydrous solvents (e.g., THF, DCM) prevents hydrolysis. Stability can be monitored via periodic ¹H NMR to detect decomposition (e.g., free boronic acid formation at δ ~7–9 ppm in D₂O) .

Advanced Research Questions

Q. How can catalyst systems be optimized to suppress dehalogenation during Suzuki-Miyaura coupling of halogenated pyrazole precursors?

Dehalogenation often arises from β-hydride elimination in Pd(0) intermediates. Mitigation strategies include:

  • Using bulky ligands (e.g., X-Phos, SPhos) to stabilize the Pd center and suppress side reactions.
  • Lowering reaction temperatures (e.g., 60–80°C) and shortening reaction times.
  • Adding silver salts (e.g., Ag₂O) to sequester halide ions and prevent catalyst poisoning .

Q. What computational approaches predict the reactivity of the boronate group in cross-coupling reactions?

Density Functional Theory (DFT) calculations model transition states for transmetallation and reductive elimination steps. Key parameters include:

  • Boron’s electrophilicity (Mulliken charges).
  • Steric effects from substituents (e.g., methyl groups on pyrazole).
  • Solvent effects (e.g., dielectric constant of dioxane vs. THF). Software like Gaussian or ORCA is used, with B3LYP/6-31G(d) basis sets for geometry optimization .

Q. How do electronic modifications on the pyrazole ring impact biological activity in enzyme inhibition assays?

Electron-withdrawing groups (e.g., -CN at position 5) enhance electrophilicity, improving binding to nucleophilic residues in enzyme active sites. Structure-activity relationship (SAR) studies involve:

  • Synthesizing analogs with varying substituents (e.g., -CF₃, -NO₂).
  • Measuring IC₅₀ values in enzymatic assays (e.g., PDE2A inhibition).
  • Molecular docking (AutoDock Vina) to correlate electronic profiles with binding affinity .

Q. What are the challenges in crystallizing boron-containing pyrazoles, and how are they addressed?

Boron’s low electron density complicates X-ray diffraction. Solutions include:

  • Co-crystallization with heavy atoms (e.g., iodine derivatives).
  • Using high-intensity synchrotron radiation.
  • Refinement via SHELXL with anisotropic displacement parameters for boron .

Methodological Considerations

Q. How are reaction byproducts (e.g., homocoupling) minimized in large-scale syntheses?

  • Strict control of stoichiometry (1:1.05 aryl halide:boronate).
  • Use of fresh, distilled boronate reagents to avoid dimerization.
  • Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization (EtOH/DMF mixtures) .

Q. What strategies validate the absence of residual palladium in final compounds?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects Pd at <10 ppm.
  • Colorimetric tests with dithizone (formation of red Pd-dithizone complex).
  • Chelating resins (e.g., SiliaBond® Thiourea) for post-synthesis metal scavenging .

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